PPADS was first synthesized in the 1990s and has since been commercialized for laboratory use. It is classified as a purinergic antagonist, specifically targeting P2X and P2Y receptor subtypes. The compound is often utilized in research settings to explore the roles of purinergic signaling in physiological and pathological processes .
The synthesis of PPADS involves a multi-step chemical reaction. Initially, aniline 2,4-disulphonic acid is reacted with sodium salt of pyridoxal-5-phosphate. The resulting mixture is then precipitated using acetone, yielding the tetrasodium salt form of PPADS. This synthesis method has been noted for its straightforwardness but can be cumbersome due to the purification challenges associated with the final product .
Key steps in the synthesis include:
PPADS has a complex molecular structure characterized by its azobenzene linkage and multiple sulfonic acid groups. Its molecular formula is , with a molecular weight of approximately 599.3 g/mol.
[Na+].[Na+].[Na+].[Na+].CC1=C(O)C(C=O)=C(COP([O-])([O-])=O)C(\N=N\C2=C(C=C(C=C2)S([O-])(=O)=O)S([O-])(=O)=O)=N1
The structure is essential for its interaction with purinergic receptors, influencing its pharmacological properties .
PPADS primarily functions through competitive inhibition at P2X receptors. The compound binds to these receptors, preventing ATP from eliciting its physiological effects. The inhibitory concentration (IC50) values for various receptor interactions are as follows:
This profile indicates that PPADS effectively blocks multiple receptor subtypes, which is crucial for experimental applications in purinergic signaling research.
The mechanism of action of PPADS involves its binding to the extracellular domain of P2X receptors, where it obstructs ATP binding and subsequent receptor activation. This inhibition leads to a reduction in calcium influx and other downstream signaling events typically triggered by ATP.
In experimental models, PPADS has been shown to delay calcium responses in cortical slices subjected to hypoosmotic stress, highlighting its role as an antagonist in purinergic signaling pathways .
PPADS exhibits several notable physical and chemical properties:
The presence of multiple sulfonic acid groups contributes to its high solubility and ionic nature, which are critical for its biological activity.
PPADS is widely used in scientific research focused on purinergic signaling pathways. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: